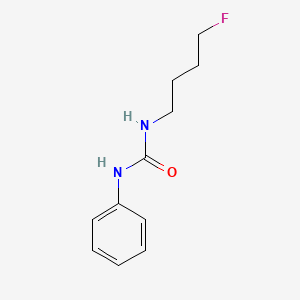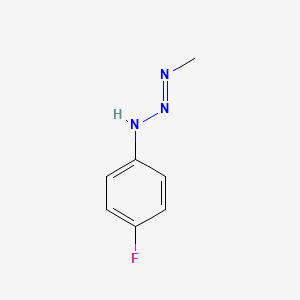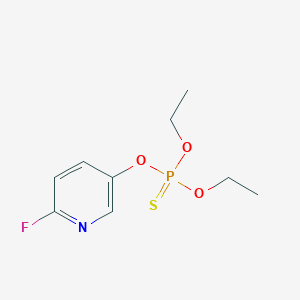
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 6-fluoro-2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as distillation or recrystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester undergoes various chemical reactions, including:
Oxidation: Conversion to phosphorothioate oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to phosphorothioate sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Sodium alkoxides, ethanol, room temperature.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate sulfides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against a wide range of pests.
Mécanisme D'action
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in the development of insecticides and potential therapeutic agents for neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
- Phosphorothioic acid, O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(6-fluoro-2-pyridyl) ester is unique due to the presence of the 6-fluoro-2-pyridyl group, which imparts distinct chemical properties and reactivity. This fluorinated pyridyl group enhances the compound’s stability and bioactivity, making it more effective in its applications compared to similar compounds.
Propriétés
Numéro CAS |
39624-86-7 |
|---|---|
Formule moléculaire |
C9H13FNO3PS |
Poids moléculaire |
265.24 g/mol |
Nom IUPAC |
diethoxy-(6-fluoropyridin-3-yl)oxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13FNO3PS/c1-3-12-15(16,13-4-2)14-8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 |
Clé InChI |
DTWQOKPPRNFERL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=CN=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


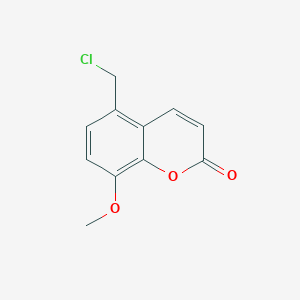
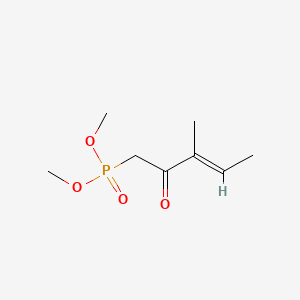
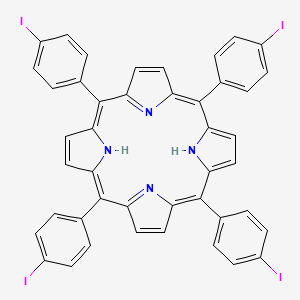

![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)
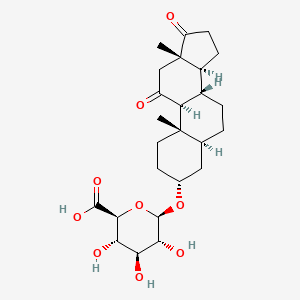
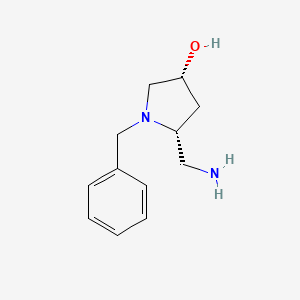
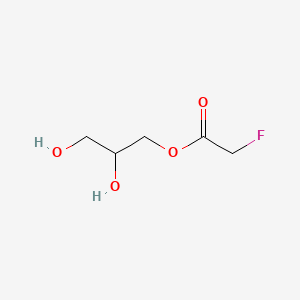

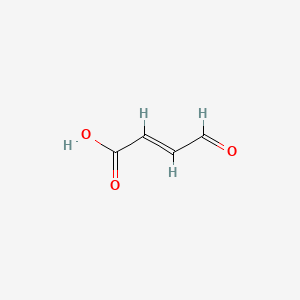
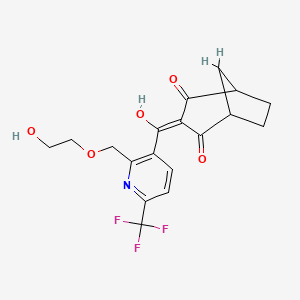
![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
